molecular formula C17H17ClFN3O3S B5124451 N-(2-chloro-3-pyridinyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide

N-(2-chloro-3-pyridinyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide

Cat. No. B5124451
M. Wt: 397.9 g/mol
InChI Key: QHSUCNAIHYOQOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloro-3-pyridinyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide (CP-690,550) is a small molecule inhibitor of Janus kinase 3 (JAK3) that has been extensively studied for its potential in treating autoimmune diseases. JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines, which are important in regulating immune responses. Inhibition of JAK3 has been shown to reduce inflammation and prevent tissue damage in various autoimmune diseases.

Mechanism of Action

N-(2-chloro-3-pyridinyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide inhibits the activity of JAK3 by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream signaling molecules and reduces the production of inflammatory cytokines such as interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), interleukin-9 (IL-9), interleukin-15 (IL-15), and interleukin-21 (IL-21). This leads to a reduction in inflammation and tissue damage in autoimmune diseases.
Biochemical and Physiological Effects
N-(2-chloro-3-pyridinyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-(2-chloro-3-pyridinyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide has been shown to reduce the production of cytokines such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are important in regulating immune responses. This leads to a reduction in inflammation and tissue damage in autoimmune diseases. N-(2-chloro-3-pyridinyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide has also been shown to reduce the number of activated T cells and B cells in the blood, which are involved in the pathogenesis of autoimmune diseases.

Advantages and Limitations for Lab Experiments

N-(2-chloro-3-pyridinyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide has several advantages as a research tool. It is a highly specific inhibitor of JAK3, which makes it useful for studying the role of JAK3 in immune responses. N-(2-chloro-3-pyridinyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide has also been shown to be effective in reducing inflammation and tissue damage in preclinical models of autoimmune diseases, which makes it a useful tool for studying the pathogenesis of these diseases.
One limitation of N-(2-chloro-3-pyridinyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide is that it has been shown to have off-target effects on other JAK family members, such as JAK1 and JAK2. This can complicate the interpretation of experimental results and limit the specificity of the inhibitor. Another limitation of N-(2-chloro-3-pyridinyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide is that it has poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-(2-chloro-3-pyridinyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide. One area of interest is the development of more specific JAK3 inhibitors that do not have off-target effects on other JAK family members. This would improve the specificity of the inhibitor and make it a more useful tool for studying the role of JAK3 in immune responses.
Another area of interest is the development of new formulations of N-(2-chloro-3-pyridinyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide that improve its solubility in aqueous solutions. This would make it easier to administer in vivo and improve its bioavailability.
Finally, there is interest in studying the long-term effects of JAK3 inhibition on the immune system. While N-(2-chloro-3-pyridinyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide has been shown to be effective in reducing inflammation and tissue damage in preclinical models of autoimmune diseases, it is not clear what the long-term effects of JAK3 inhibition are on the immune system. Further research is needed to understand the potential risks and benefits of JAK3 inhibition in the treatment of autoimmune diseases.

Synthesis Methods

N-(2-chloro-3-pyridinyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide can be synthesized using a multi-step process that involves the reaction of 3-amino-4-fluorobenzene sulfonamide with 2-chloro-3-pyridine carboxylic acid, followed by acylation with piperidine-1-carboxylic acid and subsequent purification steps. The final product is obtained as a white solid with a purity of over 99%.

Scientific Research Applications

N-(2-chloro-3-pyridinyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide has been extensively studied for its potential in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, N-(2-chloro-3-pyridinyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide has been shown to reduce inflammation and prevent tissue damage by inhibiting the activity of JAK3. Clinical trials have demonstrated the efficacy of N-(2-chloro-3-pyridinyl)-4-fluoro-3-(1-piperidinylsulfonyl)benzamide in reducing disease activity and improving quality of life in patients with rheumatoid arthritis and psoriasis.

properties

IUPAC Name

N-(2-chloropyridin-3-yl)-4-fluoro-3-piperidin-1-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN3O3S/c18-16-14(5-4-8-20-16)21-17(23)12-6-7-13(19)15(11-12)26(24,25)22-9-2-1-3-10-22/h4-8,11H,1-3,9-10H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSUCNAIHYOQOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=C(N=CC=C3)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloropyridin-3-yl)-4-fluoro-3-piperidin-1-ylsulfonylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.